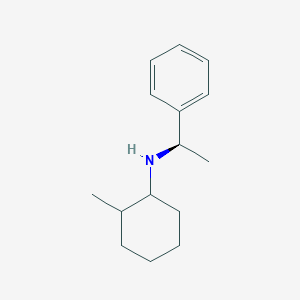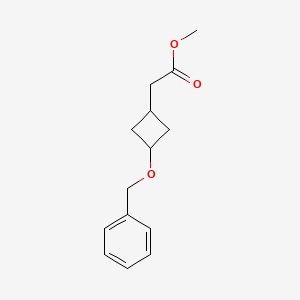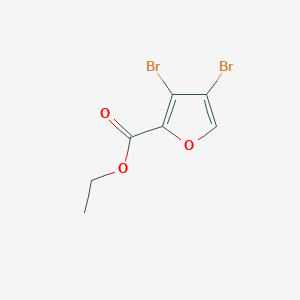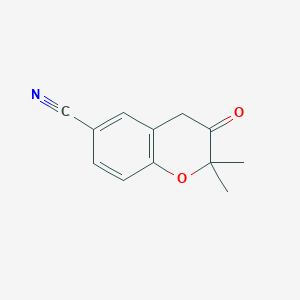
(R)-8-amino-1,2,3,4-tetrahydronaphthalen-2-ol
概述
描述
(2R)-8-Amino-1,2,3,4-tetrahydronaphthalen-2-ol is an organic compound with a unique structure that includes an amino group and a hydroxyl group attached to a tetrahydronaphthalene ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-8-Amino-1,2,3,4-tetrahydronaphthalen-2-ol typically involves the reduction of naphthalene derivatives followed by functional group transformations. One common method includes the catalytic hydrogenation of 8-nitronaphthalene to yield 8-aminotetralin, which is then subjected to hydroxylation under controlled conditions to produce the desired compound.
Industrial Production Methods
Industrial production of (2R)-8-Amino-1,2,3,4-tetrahydronaphthalen-2-ol may involve large-scale catalytic hydrogenation processes using high-pressure reactors and specialized catalysts to ensure high yield and purity. The hydroxylation step can be optimized using various oxidizing agents and reaction conditions to achieve efficient conversion.
化学反应分析
Types of Reactions
(2R)-8-Amino-1,2,3,4-tetrahydronaphthalen-2-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 8-keto-1,2,3,4-tetrahydronaphthalene.
Reduction: Formation of 8-amino-1,2,3,4-tetrahydronaphthalene.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学研究应用
(2R)-8-Amino-1,2,3,4-tetrahydronaphthalen-2-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in modulating biological pathways and interactions.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (2R)-8-Amino-1,2,3,4-tetrahydronaphthalen-2-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors, potentially modulating their activity. This compound may influence signaling pathways and cellular processes, contributing to its biological effects.
相似化合物的比较
Similar Compounds
8-Aminotetralin: Lacks the hydroxyl group, making it less versatile in chemical reactions.
8-Hydroxy-1,2,3,4-tetrahydronaphthalene: Lacks the amino group, limiting its biological interactions.
1,2,3,4-Tetrahydronaphthalene: Lacks both functional groups, making it less reactive.
Uniqueness
(2R)-8-Amino-1,2,3,4-tetrahydronaphthalen-2-ol is unique due to the presence of both amino and hydroxyl groups, which enhance its reactivity and potential for diverse applications in scientific research and industry.
属性
CAS 编号 |
624729-67-5 |
|---|---|
分子式 |
C10H13NO |
分子量 |
163.22 g/mol |
IUPAC 名称 |
(2R)-8-amino-1,2,3,4-tetrahydronaphthalen-2-ol |
InChI |
InChI=1S/C10H13NO/c11-10-3-1-2-7-4-5-8(12)6-9(7)10/h1-3,8,12H,4-6,11H2/t8-/m1/s1 |
InChI 键 |
SSTODPPMEPQZQJ-MRVPVSSYSA-N |
手性 SMILES |
C1CC2=C(C[C@@H]1O)C(=CC=C2)N |
规范 SMILES |
C1CC2=C(CC1O)C(=CC=C2)N |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![2-[(dimethylamino)methyl]-2-ethylpropane-1,3-diol](/img/structure/B8703813.png)

![1-Methoxy-5-(2-propenyl)-2-oxabicyclo[3.3.0]octane](/img/structure/B8703829.png)
